N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a pyrazine-2-carboxamide moiety. The oxadiazole ring contributes to metabolic stability and π-π stacking interactions, while the 3-methoxy group introduces steric and electronic effects distinct from para-substituted analogs. The pyrazine carboxamide may enhance hydrogen bonding and target affinity due to its dual nitrogen atoms and planar structure.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-21-10-4-2-3-9(7-10)13-18-19-14(22-13)17-12(20)11-8-15-5-6-16-11/h2-8H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYWQWVITNULFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide typically involves the formation of the oxadiazole ring followed by its coupling with a pyrazine derivative. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. This intermediate is then reacted with pyrazine-2-carboxylic acid or its derivatives to yield the final product .
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Techniques like microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: It exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for diseases that require novel treatment approaches. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Mechanism of Action
The mechanism of action of N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrazine rings can bind to active sites on these targets, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Impact of Substituent Position and Electronic Properties
- 3-Methoxyphenyl vs. However, para-methoxy groups often enhance electron-donating effects, which could influence redox properties or receptor interactions.
- Pyrazine vs.
Functional Group Contributions
- Methylthio Groups: Compound 446 () demonstrated potent antiviral activity, suggesting sulfur-containing substituents improve membrane permeability or thiol-mediated binding.
- Thioacetamide Linkers : The sulfur atom in compound 2b () likely enhances antimicrobial activity through interactions with bacterial enzymes. The target compound’s carboxamide linker may instead favor eukaryotic target binding.
Pharmacokinetic Considerations
- Metabolic Stability : The oxadiazole ring resists hydrolysis, but the pyrazine carboxamide may undergo enzymatic cleavage, unlike methylthio or benzofuran-containing analogs ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
